1-Bromo-5-fluoro-2-methyl-4-nitrobenzene synthesis and characterization
1-Bromo-5-fluoro-2-methyl-4-nitrobenzene synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene
Introduction
1-Bromo-5-fluoro-2-methyl-4-nitrobenzene is a polysubstituted aromatic compound of significant interest in organic synthesis. Its unique arrangement of electron-withdrawing (nitro, fluoro, bromo) and electron-donating (methyl) groups on a benzene ring makes it a valuable intermediate for the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, such as nucleophilic aromatic substitution or reduction of the nitro group to an amine, providing a gateway to a diverse range of derivatives.[2][3]
This technical guide, designed for researchers and professionals in chemical and drug development, provides a comprehensive overview of the synthesis and detailed characterization of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene. We will delve into the mechanistic principles governing its synthesis, present a field-proven experimental protocol, and detail the analytical techniques required to verify its structure and purity.
Part 1: Synthesis via Electrophilic Aromatic Substitution
The most direct and established method for synthesizing 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene is through the electrophilic aromatic nitration of its precursor, 2-Bromo-4-fluorotoluene.[4] This reaction is a cornerstone of aromatic chemistry, involving the introduction of a nitro group (-NO₂) onto the benzene ring.[5]
Principle and Mechanistic Insights
The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1] A powerful electrophile, the nitronium ion (NO₂⁺), is generated in situ from a nitrating agent. While the classic nitrating mixture is a combination of concentrated nitric and sulfuric acids, an alternative and effective method utilizes potassium nitrate in concentrated sulfuric acid.[4][6]
Generation of the Electrophile: Sulfuric acid, a strong acid, protonates the nitrate ion (from KNO₃), which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).
Electrophilic Attack and Regioselectivity: The π-electron system of the 2-Bromo-4-fluorotoluene ring attacks the nitronium ion. The position of this attack (regioselectivity) is directed by the existing substituents on the ring.
-
Methyl (-CH₃): An activating, ortho-, para- directing group.
-
Bromine (-Br) and Fluorine (-F): Deactivating, but ortho-, para- directing halogens.
Considering the positions on the starting material (2-Bromo-4-fluorotoluene):
-
The position ortho to the methyl group and meta to both halogens is sterically hindered.
-
The position ortho to the bromine and meta to the methyl group is activated by the methyl group (para to it) and the fluorine (ortho to it). This makes it the most favorable position for electrophilic attack, leading to the desired product, 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene.
The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7] A weak base in the mixture (such as HSO₄⁻ or H₂O) then removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[8]
Visual Representation of the Synthetic Pathway
Caption: Synthetic route to 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene.
Detailed Experimental Protocol
This protocol is adapted from established synthetic methods.[4]
Materials and Equipment:
-
Starting Material: 2-Bromo-4-fluorotoluene (1.0 equiv)
-
Reagents: Potassium nitrate (1.3 equiv), 98% Concentrated Sulfuric Acid
-
Solvents: Ethyl acetate, Petroleum ether, Saturated brine solution
-
Equipment: Three-necked flask, magnetic stirrer, thermometer, dropping funnel, ice-water bath, rotary evaporator, equipment for silica gel column chromatography.
Procedure:
-
Reaction Setup: In a three-necked flask, add 2-Bromo-4-fluorotoluene (e.g., 5.0 g, 26.5 mmol, 1.0 equiv) and concentrated sulfuric acid (50 ml).
-
Cooling: Cool the solution to between 0 °C and 5 °C using an ice-water bath.
-
Addition of Nitrating Agent: While maintaining the low temperature, add potassium nitrate (3.5 g, 34.6 mmol, 1.3 equiv) in small portions to control the exothermic reaction.
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature (approx. 25 °C) and stir for 2 hours under a nitrogen atmosphere.
-
Quenching: After the reaction is complete (monitored by TLC), carefully pour the reaction mixture into a large beaker containing a substantial amount of ice water. This will precipitate the crude product and dilute the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the combined organic phases with a saturated brine solution to remove residual acid and water-soluble impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: Purify the resulting crude product by silica gel column chromatography, using petroleum ether as the eluent, to yield the pure compound.[4] A typical yield for this reaction is around 54.3%.[4]
Part 2: Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene. This involves a combination of determining its physical properties and employing various spectroscopic techniques.[9][10]
Summary of Properties
| Property | Value | Source |
| CAS Number | 64695-96-1 | [4] |
| Molecular Formula | C₇H₅BrFNO₂ | [4] |
| Molecular Weight | 234.02 g/mol | [4] |
| Appearance | Solid | [11] |
| Purity | Typically >95% after chromatography | [11] |
| Storage | Sealed in a dry environment at room temperature | [11] |
Spectroscopic Analysis & Data Interpretation
Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure.[12]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR (Proton NMR):
-
Methyl Protons (-CH₃): A singlet peak is expected around δ 2.3-2.5 ppm, integrating to 3 protons.
-
Aromatic Protons (Ar-H): Two distinct signals are expected in the aromatic region (δ 7.0-8.5 ppm). One proton is adjacent to the bromine atom, and the other is adjacent to the fluorine atom. Due to coupling with the adjacent fluorine atom (¹⁹F), the signal for the proton next to it will appear as a doublet. The other aromatic proton will appear as a singlet or a narrowly split doublet due to long-range coupling.
-
-
¹³C NMR (Carbon NMR):
-
Methyl Carbon (-CH₃): A signal in the aliphatic region (δ 15-25 ppm).
-
Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons bonded to fluorine and bromine will show characteristic splitting patterns and chemical shifts. The carbon attached to the nitro group will be significantly deshielded (shifted downfield).
-
B. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.[9]
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.
-
~1600-1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.
-
~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. These are crucial for confirming the success of the nitration.
-
~1250-1150 cm⁻¹: C-F stretching vibration.
-
~700-500 cm⁻¹: C-Br stretching vibration.
C. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and elemental composition of the compound.[13]
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (234.02 g/mol ).
-
Isotopic Pattern: A key feature will be the presence of two peaks of nearly equal intensity for the molecular ion, [M]⁺ and [M+2]⁺. This is the characteristic isotopic signature of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio).
Characterization Workflow
Caption: Workflow for the analytical characterization of the final product.
Part 3: Safety Information
Substituted nitroaromatic compounds should be handled with care. Based on data for similar compounds, 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene is expected to be harmful if swallowed, in contact with skin, or if inhaled.[14] It may also cause skin and serious eye irritation, as well as respiratory irritation.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
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